molecular formula C20H18FN5 B11298141 2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine

2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11298141
M. Wt: 347.4 g/mol
InChI Key: CTHYGQPWEJMXGV-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both dimethylamino and fluorophenyl groups in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved by the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine, often in the presence of a catalyst such as palladium or copper.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the intermediate reacts with a fluorobenzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazo[1,2-a]pyrazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Halogenated solvents, strong bases (e.g., sodium hydride), and elevated temperatures.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyrazine ring.

    Reduction: Reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique pharmacological properties. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used as a tool compound to study the biological functions of imidazo[1,2-a]pyrazine derivatives. This includes investigating their effects on cellular processes and signaling pathways.

    Chemical Biology: The compound is employed in chemical biology to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The presence of the dimethylamino and fluorophenyl groups can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness

2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both dimethylamino and fluorophenyl groups, which can significantly influence its pharmacological properties. These groups may enhance the compound’s solubility, stability, and binding affinity for specific molecular targets, making it a valuable tool in medicinal chemistry and biological research.

Properties

Molecular Formula

C20H18FN5

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H18FN5/c1-25(2)17-9-3-14(4-10-17)19-20(23-16-7-5-15(21)6-8-16)26-12-11-22-13-18(26)24-19/h3-13,23H,1-2H3

InChI Key

CTHYGQPWEJMXGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)F

Origin of Product

United States

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